molecular formula C14H20N4O2 B12343840 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione

6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione

Cat. No.: B12343840
M. Wt: 276.33 g/mol
InChI Key: GTUQMJYLEWQDRO-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C14H18N4O2 It is known for its unique structure, which includes an amino group, a benzyl group, and a propylamino group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable diazinane precursor, followed by the introduction of the propylamino group through a substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and propylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-benzyl-5-(3-hydroxy-propylamino)-1H-pyrimidine-2,4-dione
  • 6-Amino-1-benzyl-5-(3-methoxy-propylamino)-1H-pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

6-amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H20N4O2/c1-2-8-16-11-12(15)18(14(20)17-13(11)19)9-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9,15H2,1H3,(H,17,19,20)

InChI Key

GTUQMJYLEWQDRO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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